

Application Note and Protocol: Characterization of CL15F6 Nanoparticles by Dynamic Light

Scattering (DLS)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CL15F6 is an ionizable lipid that has shown promise in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA).[1][2] The efficiency of these nanoparticles as drug delivery vehicles is highly dependent on their physicochemical properties, including their size, size distribution, and surface charge. Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for the characterization of nanoparticles in suspension.[3][4][5] This application note provides a detailed protocol for the characterization of **CL15F6**-containing nanoparticles using DLS, summarizes key quantitative data, and illustrates the cellular uptake pathway for such nanoparticles.

DLS measures the hydrodynamic diameter of nanoparticles by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the particles in suspension. [3][6] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly.[4] The Stokes-Einstein equation is then used to relate the diffusion coefficient to the particle size. In addition to the hydrodynamic diameter, DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or highly uniform particle population, which is often desirable for drug delivery applications.[7]



Data Presentation

The following table summarizes the quantitative data obtained from the characterization of pDNA-PEI complex-loaded lipid nanoparticles formulated with **CL15F6** as the ionizable lipid. The data is adapted from a study by T. Sato et al. (2023).[1][8]

Formulation (pDNA:PEI Mass Ratio)	Average Hydrodynamic Diameter (nm)	Zeta Potential (mV)
A15 (1:0)	120	-20
B15 (1:0.1)	100	+5
C15 (1:1)	90	+25
D15 (5:1)	110	+15

Experimental Protocols

This section outlines a general protocol for the characterization of **CL15F6** nanoparticles using DLS.

Materials and Equipment

- CL15F6 nanoparticle suspension
- High-purity, deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS)
- DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)
- Low-volume disposable cuvettes
- · Micropipettes and sterile, filtered pipette tips
- 0.22 μm syringe filters

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DLS data.[9][10] [11]



- Solvent Preparation: Ensure the dispersant (e.g., deionized water or buffer) is free of particulate contamination by filtering it through a 0.22 μm syringe filter.
- Sample Dilution: Dilute the concentrated **CL15F6** nanoparticle suspension to an appropriate concentration using the filtered dispersant. The optimal concentration will depend on the DLS instrument and the scattering properties of the nanoparticles. A typical starting concentration is in the range of 0.1 to 1 mg/mL.[11] The sample should be optically clear or slightly hazy.
- Homogenization: Gently mix the diluted sample by pipetting up and down several times to ensure a homogenous suspension. Avoid vigorous vortexing, which can induce aggregation.
- Transfer to Cuvette: Carefully transfer the diluted sample to a clean, dust-free DLS cuvette.
 Ensure that no air bubbles are present in the cuvette, as they can interfere with the measurement.

DLS Measurement

- Instrument Setup:
 - Turn on the DLS instrument and allow the laser to warm up for the recommended time (typically 15-30 minutes).
 - Launch the instrument control software.
 - Set the measurement parameters, including the dispersant viscosity and refractive index, measurement temperature (e.g., 25°C), and scattering angle (e.g., 173° for backscatter detection).
- Equilibration: Place the cuvette containing the sample into the instrument's sample holder and allow it to equilibrate to the set temperature for at least 5 minutes.
- Measurement Acquisition:
 - Perform at least three replicate measurements for each sample to ensure reproducibility.
 - The instrument will measure the time-dependent fluctuations in scattered light intensity and calculate the autocorrelation function.



• Data Analysis:

- The software will analyze the autocorrelation function to determine the hydrodynamic diameter and the polydispersity index (PDI).
- The results are typically presented as an intensity-weighted size distribution, which can be converted to volume or number-weighted distributions. For quality control, the Z-average diameter and PDI are commonly reported.

Zeta Potential Measurement

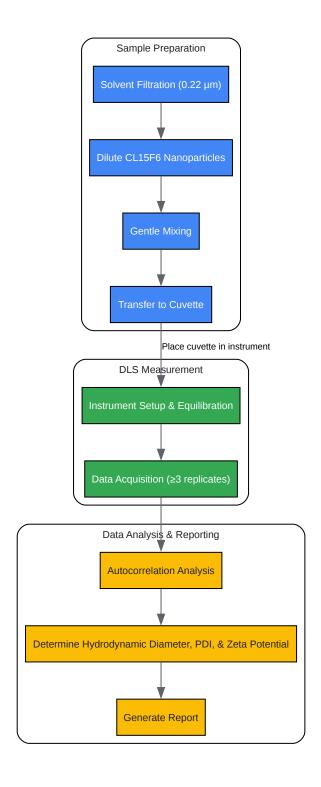
Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.

- Sample Preparation: Prepare the sample in a low ionic strength buffer or deionized water, as high salt concentrations can screen the surface charge.
- Instrument Setup: Use a specific folded capillary cell for zeta potential measurements.
- Measurement: The instrument applies an electric field across the sample, causing the charged nanoparticles to move. The velocity of this movement is measured using laser Doppler velocimetry, from which the zeta potential is calculated.

Visualizations

Experimental Workflow for DLS Characterization



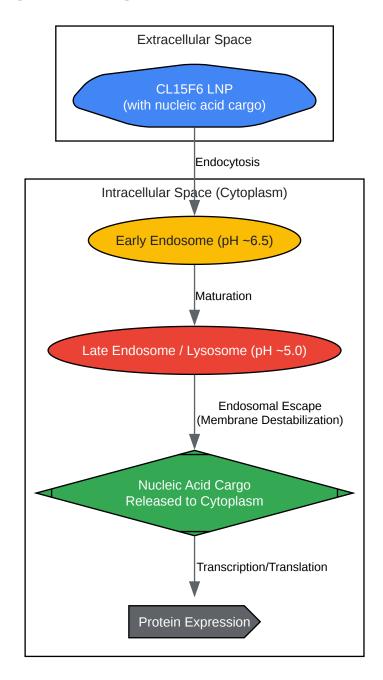


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Caption: Experimental workflow for DLS characterization of **CL15F6** nanoparticles.



Cellular Uptake and Endosomal Escape of CL15F6-Containing Lipid Nanoparticles



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